molecular formula C17H23NO2 B1325649 Cyclopentyl 3-(morpholinomethyl)phenyl ketone CAS No. 898792-40-0

Cyclopentyl 3-(morpholinomethyl)phenyl ketone

Cat. No.: B1325649
CAS No.: 898792-40-0
M. Wt: 273.37 g/mol
InChI Key: KBWURVIOIWARRO-UHFFFAOYSA-N
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Description

Cyclopentyl 3-(morpholinomethyl)phenyl ketone is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of ketones and is characterized by the presence of a cyclopentyl group, a morpholinomethyl group, and a phenyl ketone group. Its molecular formula is C17H23NO2, and it has a molecular weight of 273.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 3-(morpholinomethyl)phenyl ketone typically involves the reaction of cyclopentanone with 3-(morpholinomethyl)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired ketone product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 3-(morpholinomethyl)phenyl ketone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Cyclopentyl 3-(morpholinomethyl)phenyl ketone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl 3-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 3-(piperidin-1-ylmethyl)phenyl ketone
  • Cyclopentyl 3-(pyrrolidin-1-ylmethyl)phenyl ketone
  • Cyclopentyl 3-(azetidin-1-ylmethyl)phenyl ketone

Uniqueness

Cyclopentyl 3-(morpholinomethyl)phenyl ketone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

cyclopentyl-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c19-17(15-5-1-2-6-15)16-7-3-4-14(12-16)13-18-8-10-20-11-9-18/h3-4,7,12,15H,1-2,5-6,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWURVIOIWARRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643115
Record name Cyclopentyl{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-40-0
Record name Cyclopentyl[3-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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